molecular formula C22H38O6 B14234226 Diethyl 3,16-dioxooctadecanedioate CAS No. 349560-39-0

Diethyl 3,16-dioxooctadecanedioate

Cat. No.: B14234226
CAS No.: 349560-39-0
M. Wt: 398.5 g/mol
InChI Key: UQEQRIKEXGGQMQ-UHFFFAOYSA-N
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Description

Diethyl 3,16-dioxooctadecanedioate is a diester compound characterized by an 18-carbon chain with ketone groups at positions 3 and 16 and ethyl ester termini. This structure confers unique physicochemical properties, such as polarity, solubility, and reactivity, which differentiate it from simpler aliphatic diesters.

Properties

CAS No.

349560-39-0

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

diethyl 3,16-dioxooctadecanedioate

InChI

InChI=1S/C22H38O6/c1-3-27-21(25)17-19(23)15-13-11-9-7-5-6-8-10-12-14-16-20(24)18-22(26)28-4-2/h3-18H2,1-2H3

InChI Key

UQEQRIKEXGGQMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCCCCCCCCC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,16-dioxooctadecanedioate typically involves the esterification of 3,16-dioxooctadecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,16-dioxooctadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,16-dioxooctadecanedioic acid.

    Reduction: Formation of diethyl 3,16-dihydroxyoctadecanedioate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,16-dioxooctadecanedioate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3,16-dioxooctadecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The long carbon chain can also influence the compound’s solubility and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Diethyl Dodecanedioate (CAS 13191-24-5): A 12-carbon diester without ketone groups, used in polymer synthesis and as a plasticizer .
  • Hexamethylene Diisocyanate (CAS 822-06-0): A 6-carbon diisocyanate with reactive NCO groups, contrasting sharply in reactivity and applications (e.g., polyurethane production) .
  • Dimethyl Succinate (CAS 106-65-0): A shorter-chain (4-carbon) diester with higher volatility and lower thermal stability.

Physicochemical Properties

Property Diethyl 3,16-Dioxooctadecanedioate* Diethyl Dodecanedioate Hexamethylene Diisocyanate
Molecular Formula C₂₂H₃₈O₆ C₁₆H₃₀O₄ C₈H₁₂N₂O₂
Molecular Weight (g/mol) ~422.5 (estimated) 286.41 168.20
Key Functional Groups Diester, ketones Diester Diisocyanate
Boiling Point (°C) >300 (estimated) 340–345 127–130
Polarity High (due to ketones) Moderate Low
Applications Specialty polymers, intermediates Plasticizers, lubricants Polyurethanes, adhesives

Note: Data for this compound are inferred due to absence of direct experimental evidence.

Research Findings and Limitations

Experimental Insights from Analogues

  • Thermal Stability : Longer-chain diesters (e.g., dodecanedioate) exhibit higher boiling points and thermal stability compared to shorter analogs, a trend likely applicable to this compound .
  • Solubility: The ketone groups in this compound may reduce solubility in nonpolar solvents compared to unmodified diesters.

Gaps in Evidence

No direct studies on this compound were identified in the provided sources. Comparative analysis relies on extrapolation from structural analogs and general ester chemistry principles.

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